molecular formula C15H23FN2O16P2 B13857759 Uridine-5'-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose

Uridine-5'-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose

Cat. No.: B13857759
M. Wt: 568.29 g/mol
InChI Key: OAPPZHVTNHJVAL-JZMIEXBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose is a synthetic nucleotide sugar derivative. . This compound is used in various biochemical and pharmacological studies due to its unique structural properties and biological activities.

Preparation Methods

The synthesis of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose involves multiple steps, starting from uridine derivatives. The synthetic route typically includes the fluorination of a galactose derivative followed by its conjugation with uridine diphosphate. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of the fluorine atom at the desired position . Industrial production methods may involve enzymatic synthesis using UDP-glucose 4-epimerase, which catalyzes the conversion of UDP-glucose to UDP-galactose .

Chemical Reactions Analysis

Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose undergoes various chemical reactions, including:

Common reagents used in these reactions include NAD+, specific nucleophiles, and oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.

Mechanism of Action

The mechanism of action of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose involves its interaction with specific enzymes and molecular targets. For instance, UDP-glucose 4-epimerase catalyzes the epimerization of UDP-galactose to UDP-glucose through a mechanism involving the transient reduction of NAD+ . This process is essential for the metabolism of galactose and glucose in various organisms.

Comparison with Similar Compounds

Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose can be compared with other nucleotide sugars such as:

The uniqueness of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C15H23FN2O16P2

Molecular Weight

568.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5S,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23FN2O16P2/c16-8-5(3-19)32-14(12(24)10(8)22)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

OAPPZHVTNHJVAL-JZMIEXBBSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)F)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.